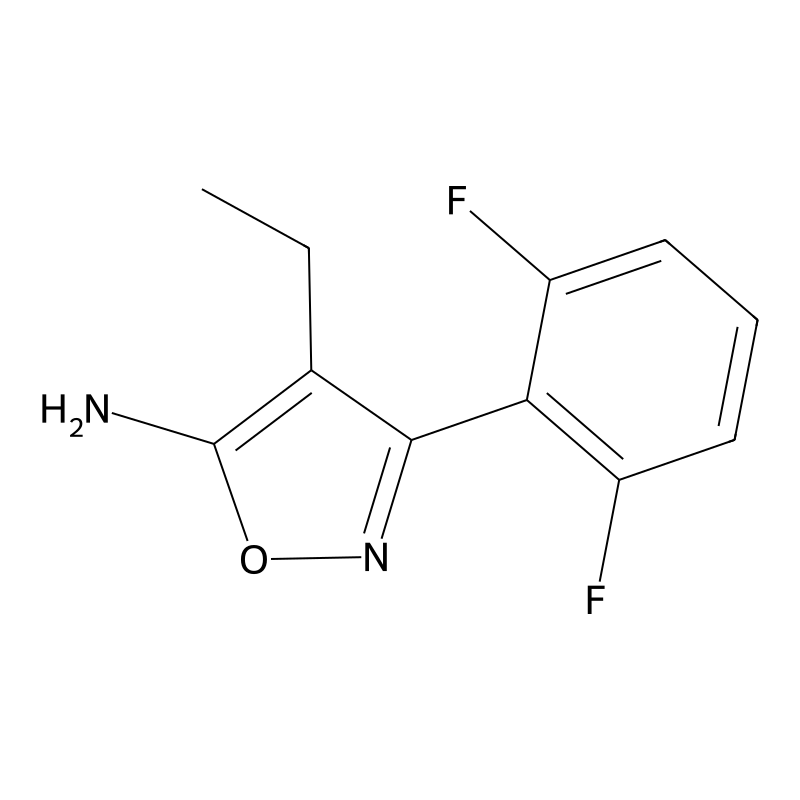3-(2,6-difluorophenyl)-4-ethyl-1,2-oxazol-5-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-(2,6-difluorophenyl)-4-ethyl-1,2-oxazol-5-amine is a chemical compound classified within the oxazole family, characterized by a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. The compound features a 2,6-difluorophenyl group and an ethyl substituent attached to the oxazole ring, which contributes to its unique chemical properties and potential biological activities. Its molecular formula is and it has a CAS number of 1157063-51-8 .
- Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate, forming different oxazole derivatives.
- Reduction: Reduction can occur with agents such as lithium aluminum hydride, yielding amine derivatives.
- Substitution: The difluorophenyl group is reactive towards nucleophiles, facilitating substitution reactions that lead to diverse substituted oxazole compounds. Common reagents include dichloromethane and palladium catalysts.
Research indicates that 3-(2,6-difluorophenyl)-4-ethyl-1,2-oxazol-5-amine exhibits significant biological activity. It has shown potential in inhibiting specific enzymes and pathways that are relevant in various diseases. The compound's mechanism of action involves binding to the active sites of these enzymes, which can modulate biochemical pathways associated with inflammation, cancer, and metabolic disorders.
The synthesis of this compound can be achieved through multiple methods. A prevalent approach involves the cyclization of appropriate precursors. For example:
- Starting Materials: 2,6-difluoroaniline and ethyl chloroformate.
- Process: The reaction is conducted in the presence of a base under controlled conditions to yield the desired oxazole compound.
- Optimization: Industrial methods may involve optimizing reaction conditions such as solvent selection, temperature control, and catalyst usage to enhance yield and purity.
3-(2,6-difluorophenyl)-4-ethyl-1,2-oxazol-5-amine has diverse applications across various fields:
- Chemistry: Serves as a building block for synthesizing more complex molecules and materials with unique properties.
- Biology: Investigated for its bioactive potential in enzyme inhibition.
- Medicine: Explored as a therapeutic agent for conditions requiring enzyme inhibition.
- Industry: Utilized in producing specialty chemicals and materials like polymers and coatings.
Studies on the interactions of 3-(2,6-difluorophenyl)-4-ethyl-1,2-oxazol-5-amine with biological targets have revealed its capacity to inhibit specific enzymes crucial for various metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and inflammatory diseases. The compound's binding affinity and specificity towards these targets are subjects of ongoing research.
3-(2,6-difluorophenyl)-4-ethyl-1,2-oxazol-5-amine can be compared with several structurally related compounds:
| Compound Name | Unique Features |
|---|---|
| 3-(2,6-difluorophenyl)-1,2-oxazole | Lacks the ethyl group; may affect reactivity and biological activity. |
| 4-ethyl-1,2-oxazole | Lacks the difluorophenyl group; alters chemical properties significantly. |
| 3-(2,6-difluorophenyl)-4-methyl-1,2-oxazole | Contains a methyl group instead of an ethyl group; different reactivity profile. |
These comparisons highlight the uniqueness of 3-(2,6-difluorophenyl)-4-ethyl-1,2-oxazol-5-amine in terms of its structural features and potential applications.








